molecular formula C11H15NO4 B2541013 Ethyl 5-amino-2,3-dimethoxybenzoate CAS No. 2111311-37-4

Ethyl 5-amino-2,3-dimethoxybenzoate

Cat. No.: B2541013
CAS No.: 2111311-37-4
M. Wt: 225.244
InChI Key: NNOCISQDHHNAEE-UHFFFAOYSA-N
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Description

Ethyl 5-amino-2,3-dimethoxybenzoate is an aromatic ester featuring a benzene ring substituted with two methoxy groups (positions 2 and 3) and a primary amino group (position 5), along with an ethyl ester moiety. The compound’s molecular formula is C₁₁H₁₅NO₄, with a calculated molecular weight of 225.24 g/mol. The amino group enhances hydrogen-bonding capacity, while the methoxy groups contribute to its electron-donating character, influencing reactivity and solubility.

Properties

IUPAC Name

ethyl 5-amino-2,3-dimethoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4/c1-4-16-11(13)8-5-7(12)6-9(14-2)10(8)15-3/h5-6H,4,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNOCISQDHHNAEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC(=C1)N)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Properties of Ethyl 5-Amino-2,3-dimethoxybenzoate and Analogues
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Hydrogen Bond Donors Hydrogen Bond Acceptors
This compound C₁₁H₁₅NO₄ 225.24 5-amino, 2,3-dimethoxy, ethyl ester 1 (NH₂) 4 (OCH₃, COOEt)
Ethyl 2,4-diaminothiophene-5-yl-3-carboxylate (7b, ) C₇H₉N₂O₂S ~185.22 (calculated) 2,4-diamino, ethyl carboxylate, thiophene ring 2 (NH₂) 3 (COOEt, S)
[2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl] 3,4-diethoxybenzoate () C₁₇H₂₀N₂O₆ 348.3 3,4-diethoxy, oxazole-amide, ethyl ester 1 (NH) 7
Key Observations:

Ring Systems: The target compound contains a benzene ring, while compound 7b () features a thiophene ring. Thiophene’s aromaticity and sulfur atom enhance electron delocalization, making it more reactive toward electrophilic substitution compared to benzene .

Substituent Effects: Amino Groups: The target compound’s primary amino group (NH₂) at position 5 provides a strong hydrogen-bonding site, contrasting with compound 7b’s two amino groups (positions 2 and 4) on thiophene. This difference may influence solubility and intermolecular interactions. Methoxy vs.

Functional Groups :

  • The ethyl ester moiety is common across all compounds, but the ECHEMI compound’s additional oxazole-amide group expands its hydrogen-bond acceptor count (7 vs. 4 in the target compound), likely enhancing binding affinity in biological systems .

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